2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride
Overview
Description
2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride is a complex organic compound with the molecular formula C13H13ClN4. It is known for its unique structure, which combines elements of pyrimidine and phthalazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods are designed to maximize yield and efficiency while maintaining the quality of the final product. The process may include steps such as purification, crystallization, and drying to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups .
Scientific Research Applications
2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride: shares similarities with other pyrimidine-based compounds, such as:
Uniqueness
What sets this compound apart is its combined pyrimidine and phthalazine structure, which imparts unique chemical and biological properties. This dual-ring system enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N4.ClH/c1-8-7-9(2)17-13(15-8)11-6-4-3-5-10(11)12(14)16-17;/h3-7H,1-2H3,(H2,14,16);1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRWQKYESAAWKM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C(=N1)C3=CC=CC=C3C(=N2)N)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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